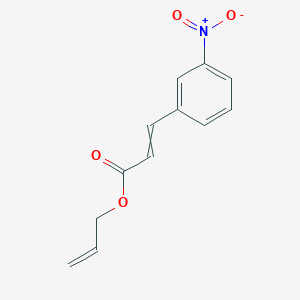

Allyl 3-nitrocinnamate

説明

Allyl 3-nitrocinnamate is an ester derivative of cinnamic acid, featuring an allyl ester group and a nitro substituent at the 3-position of the phenyl ring. Its chemical structure combines the aromaticity of cinnamate with the electron-withdrawing nitro group, which influences its reactivity, stability, and biological interactions. The nitro group likely enhances polarity and may alter metabolic pathways compared to non-nitrated analogs .

特性

分子式 |

C12H11NO4 |

|---|---|

分子量 |

233.22 g/mol |

IUPAC名 |

prop-2-enyl 3-(3-nitrophenyl)prop-2-enoate |

InChI |

InChI=1S/C12H11NO4/c1-2-8-17-12(14)7-6-10-4-3-5-11(9-10)13(15)16/h2-7,9H,1,8H2 |

InChIキー |

WEMIOSTWKPQIRY-UHFFFAOYSA-N |

正規SMILES |

C=CCOC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares Allyl 3-nitrocinnamate with structurally or functionally related allyl esters and nitroaromatic compounds, focusing on physicochemical properties, biological activity, and toxicity.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Electron Effects and Bioactivity: The nitro group in Allyl 3-nitrocinnamate is electron-withdrawing, which may enhance electrophilic reactivity compared to electron-donating groups (e.g., methoxy in eugenol). This could improve interactions with biological targets, such as enzymes or DNA, but may also increase toxicity risks . In antimicrobial assays, allyl derivatives (e.g., thymol allyl ethers) showed greater potency than propyl analogs, suggesting the allyl group enhances membrane penetration . The nitro group could further amplify this effect by increasing compound polarity or target affinity.

Toxicity and Metabolism: Allyl acetate and allyl alcohol are metabolized to acrolein, a highly toxic compound . However, nitro groups can generate reactive nitrogen species, necessitating further toxicological evaluation .

Anticancer Potential: Allyl sulfides (e.g., diallyl trisulfide) in garlic exhibit anticancer properties via HDAC inhibition and apoptosis induction . While Allyl 3-nitrocinnamate lacks sulfur, its nitro group may interact with similar pathways, though its efficacy and safety profile would differ significantly .

Q & A

Q. What are the key synthetic pathways for preparing allyl 3-nitrocinnamate, and how can reaction conditions be optimized for higher yields?

Allyl 3-nitrocinnamate can be synthesized via nucleophilic substitution or esterification reactions. For example, coupling 3-nitrocinnamic acid with allyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions is a common method. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios of reactants. Monitoring progress via TLC or HPLC ensures intermediate purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish allyl 3-nitrocinnamate from structurally similar compounds?

Key diagnostic signals include:

- ¹H NMR : Allyl protons (δ 4.8–5.2 ppm as a multiplet) and the nitro group’s deshielding effect on aromatic protons (δ 8.0–8.5 ppm).

- IR : Stretching vibrations for the ester carbonyl (~1720 cm⁻¹) and nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹). Cross-validation with high-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What chromatographic methods are effective for purifying allyl 3-nitrocinnamate, and how can solvent systems minimize co-elution of byproducts?

Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) resolves polar byproducts. For flash chromatography, a hexane/ethyl acetate gradient (3:1 to 1:2) separates ester derivatives. Prep-TLC using silica gel with dichloromethane/methanol (9:1) is suitable for small-scale purification .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of allyl 3-nitrocinnamate in radical-mediated reactions?

The nitro group acts as an electron-withdrawing group, stabilizing radical intermediates through resonance. For example, in allylic C–H functionalization, the nitro group enhances regioselectivity by directing radical formation to the allyl position. Computational studies (DFT) show lowered activation energies for nitro-stabilized transition states compared to non-substituted analogs .

Q. What experimental and computational strategies resolve contradictions in reported excited-state dynamics of allyl-containing compounds like allyl 3-nitrocinnamate?

Time-resolved spectroscopy (e.g., femtosecond transient absorption) measures excited-state lifetimes, while TD-DFT calculations model π→π* and n→π* transitions. Discrepancies between experimental and theoretical data (e.g., excitation energies) may arise from solvent effects or basis set limitations. Benchmarking against allyl radical data (e.g., allyl system MOs ) improves accuracy .

Q. How can enantioselective allylation techniques be adapted to synthesize chiral derivatives of allyl 3-nitrocinnamate?

Chiral Lewis acid catalysts (e.g., BINOL-derived titanium complexes) enable asymmetric allylic alkylation. For example, reacting allyl 3-nitrocinnamate with Grignard reagents in the presence of (R)-BINAP achieves enantiomeric excess (ee) >90%. Monitoring ee via chiral HPLC (e.g., Chiralpak AD-H column) validates stereochemical outcomes .

Q. What role does allyl 3-nitrocinnamate play in topochemical reactions, and how can X-ray crystallography guide crystal engineering for solid-state polymerization?

The allyl group’s spatial arrangement in the crystal lattice determines reactivity. Single-crystal X-ray diffraction identifies reactive sites (e.g., C=C bond orientation) and intermolecular distances (<4.2 Å for [2+2] cycloaddition). Pre-organizing molecules via hydrogen-bonding networks (e.g., –NO₂⋯H–O interactions) enhances topochemical control, as seen in crosslinked hydrogen-bonded frameworks .

Methodological Considerations

Q. How do solvent polarity and pH impact the stability of allyl 3-nitrocinnamate during long-term storage?

Accelerated stability studies (40°C/75% RH) show degradation via hydrolysis of the ester bond in aqueous media (t₁/₂ ~7 days at pH 7.4). Non-polar solvents (e.g., hexane) and acidic conditions (pH <4) improve stability. LC-MS identifies degradation products, such as 3-nitrocinnamic acid and allyl alcohol .

Q. What in silico approaches predict the bioactivity of allyl 3-nitrocinnamate derivatives, and how can QSAR models guide structural optimization?

Molecular docking (AutoDock Vina) screens against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). QSAR models using descriptors like logP, polar surface area, and HOMO-LUMO gaps correlate substituent effects (e.g., nitro position) with bioactivity. Validation via leave-one-out cross-checking ensures model robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。